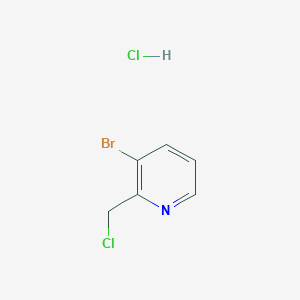

3-Bromo-2-(chloromethyl)pyridine hydrochloride

Overview

Description

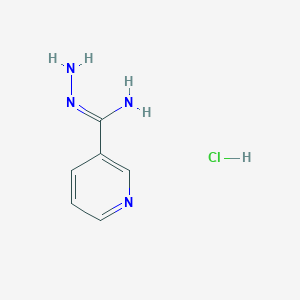

3-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the CAS Number: 1420800-39-0 . It has a molecular weight of 242.93 . It is a powder in physical form .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for this compound is1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6 (5)4-8;/h1-3H,4H2;1H . The linear formula of this compound is C6H6BrCl2N . Physical and Chemical Properties Analysis

This compound is a powder in physical form . It has a molecular weight of 242.93 . The storage temperature is at room temperature .Scientific Research Applications

Synthesis and Material Chemistry

Facile Synthesis for Biomimetic Applications

The compound has been explored for the synthesis of bromine-substituted (chloromethyl)pyridines, crucial for immobilizing biomimetic metal ion chelates on functionalized carbons. These complexes mimic histidine and carboxylate motifs found in metalloenzymes, offering a safer, milder alternative to conventional methods involving hazardous chemicals (Handlovic et al., 2021).

Palladium-Mediated Functionalization

The compound plays a role in the synthesis of pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine derivatives, crucial for the total or formal synthesis of natural alkaloids like variolin B and deoxyvariolin B. It facilitates the selective and sequential palladium-mediated functionalization crucial for the synthesis of these complex molecules (Baeza et al., 2010).

Synthesis of Complex Heterocycles

Leveraging the compound's structure, researchers have synthesized complex heterocyclic compounds like 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, examining their crystal structure, absolute configuration, and antitumor activity. These endeavors highlight the compound's role in developing potential novel drugs (Zhou et al., 2015).

Catalysis and Chemical Reactions

- Catalyst in Arylboronic Ester Synthesis: The compound is instrumental in the synthesis of arylboronic esters, serving as a ligand in cationic Pd(II) and Ni(II) complexes. These complexes show high catalytic efficiency, emphasizing the compound's role in facilitating important organic reactions (Melaimi et al., 2004).

Intermediates for Insecticides

- Key Intermediates in Insecticide Synthesis: The compound is a critical intermediate in synthesizing chlor-antraniliprole, a novel insecticide. Its synthesis process highlights its importance in agricultural chemistry and its potential in creating effective pest control solutions (Wen-bo, 2011).

Coordination Chemistry

- Formation of Coordination Compounds: The isomeric forms of 3-(chloromethyl)pyridine, including the compound , have been used to synthesize new coordination compounds of copper(II) and cobalt(II). These compounds exhibit unique structural and thermal properties, adding to our understanding of coordination chemistry (Protsenko et al., 2021).

Molecular Structure and Dynamics

- DFT and Electrochemical Studies: The compound's derivatives have been studied for their adsorption behavior and corrosion inhibition efficiency on mild steel, combining experimental techniques with quantum chemical calculations. This highlights its potential in corrosion protection and material preservation (Saady et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that bromomethylpyridine compounds can react with amines to form corresponding diamines , suggesting that they may interact with amine-containing biological targets.

Mode of Action

Bromomethylpyridine compounds are known to react with amines to form diamines . This suggests that 3-Bromo-2-(chloromethyl)pyridine hydrochloride may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with amine groups on the target molecules.

Biochemical Pathways

Given its potential to form diamines with amines , it may influence pathways involving proteins or other biomolecules with amine groups.

Result of Action

Its potential to form diamines with amines suggests that it could modify the structure and function of target molecules, but the specific effects would depend on the nature of the targets and the context of the biochemical pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is typically at room temperature , suggesting that it is stable under normal conditions. Its reactivity with amines indicates that its action could be influenced by the presence and concentration of amines in the environment.

Properties

IUPAC Name |

3-bromo-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOVJUFHAUUHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420800-39-0 | |

| Record name | 3-bromo-2-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-Benzoylpyrrolidin-2-yl)methyl]amine oxalate](/img/structure/B1379526.png)